1-[4-[(5-acetylthiophen-3-yl)methyl]thiophen-2-yl]ethanone
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Overview
Description
1-[4-[(5-acetylthiophen-3-yl)methyl]thiophen-2-yl]ethanone is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of 1-[4-[(5-acetylthiophen-3-yl)methyl]thiophen-2-yl]ethanone can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with acetylating agents. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[4-[(5-acetylthiophen-3-yl)methyl]thiophen-2-yl]ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-[(5-acetylthiophen-3-yl)methyl]thiophen-2-yl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-[(5-acetylthiophen-3-yl)methyl]thiophen-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-[(5-acetylthiophen-3-yl)methyl]thiophen-2-yl]ethanone can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxaldehyde: Known for its use in organic synthesis and as a precursor for more complex thiophene derivatives.
Thiophene-2-boronic acid pinacol ester: Used in Suzuki coupling reactions and other cross-coupling reactions in organic synthesis.
Thiophene-2-carboxylic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
1-[4-[(5-acetylthiophen-3-yl)methyl]thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S2/c1-8(14)12-4-10(6-16-12)3-11-5-13(9(2)15)17-7-11/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOQOVQXBGMFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC2=CSC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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